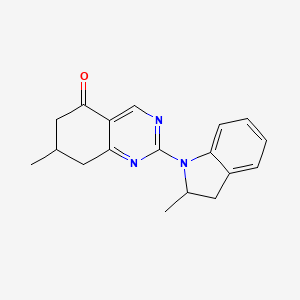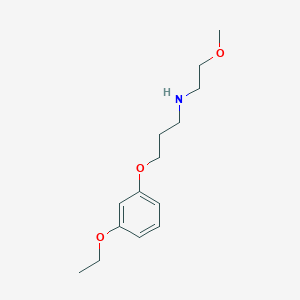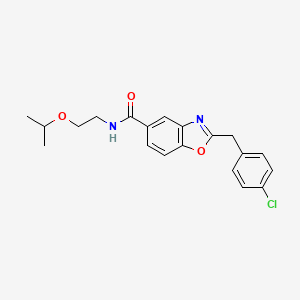![molecular formula C18H19BrO4 B5212476 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde, also known as BMB, is a chemical compound that has been studied for its potential use in scientific research. BMB is a member of the benzaldehyde family, which is known for its diverse range of applications in chemistry and biology. In
作用机制
The mechanism of action of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde is not well understood. However, it is believed that 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde interacts with cellular components such as proteins and lipids, leading to changes in their structure and function. 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde can induce apoptosis in cancer cells, inhibit cell proliferation, and activate caspase enzymes. 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has also been shown to have antioxidant properties, which may be due to its ability to scavenge ROS. In vivo studies have demonstrated that 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde can reduce inflammation and oxidative stress in animal models.
实验室实验的优点和局限性
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has several advantages for use in lab experiments. It is a highly fluorescent compound, making it useful for imaging biological systems. 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde is also relatively easy to synthesize, and can be obtained in high yields and purity. However, there are also some limitations to using 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments. For example, 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde can be toxic to cells at high concentrations, which may limit its use in certain applications. Additionally, the mechanism of action of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde is not well understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde. One area of interest is the development of new fluorescent probes based on the structure of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde. These probes could be used to image specific cellular components or signaling pathways. Another area of interest is the identification of the molecular targets of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde. Understanding the mechanism of action of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde could lead to the development of new drugs for the treatment of cancer and other diseases. Finally, there is potential for the use of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde in therapeutic applications, such as the treatment of inflammation and oxidative stress.
合成方法
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde can be synthesized using a two-step process. The first step involves the reaction of 3-methoxybenzaldehyde with 4-bromophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,4-dibromobutane to yield 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde. The synthesis of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has been optimized to produce high yields and purity.
科学研究应用
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has been studied for its potential use in scientific research. One of the main applications of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde is in the field of fluorescent imaging. 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have excellent fluorescent properties, making it a useful tool for imaging biological systems. 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has also been used as a probe for detecting reactive oxygen species (ROS) in cells. ROS play an important role in many physiological processes, and their detection is critical for understanding cellular signaling pathways.
属性
IUPAC Name |
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO4/c1-21-18-12-14(13-20)4-9-17(18)23-11-3-2-10-22-16-7-5-15(19)6-8-16/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEAICKKZLLJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Bromophenoxy)butoxy]-3-methoxybenzaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5212406.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212411.png)
![ethyl 1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212419.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B5212437.png)
![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212438.png)

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5212457.png)
![3-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5212463.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5212468.png)


![4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
amine oxalate](/img/structure/B5212517.png)
